molecular formula C11H13N5O3 B11854429 2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one

2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one

Cat. No.: B11854429
M. Wt: 263.25 g/mol
InChI Key: KMUNHOKTIVSFRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one is a compound that belongs to the class of purine derivatives. This compound is known for its antiviral properties and has been studied for its potential use in treating various viral infections .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions . The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of hydroxylated derivatives, while reduction may yield deoxygenated products .

Scientific Research Applications

2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing other complex molecules.

    Biology: It is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: It has been investigated for its antiviral properties and potential use in treating viral infections.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one involves its interaction with viral enzymes and proteins. This interaction inhibits the replication of the virus, thereby reducing its ability to infect host cells . The compound targets specific molecular pathways involved in viral replication, making it an effective antiviral agent .

Comparison with Similar Compounds

Similar Compounds

  • (Z)-9-{[2,2-bis-(hydroxy-methyl)cyclopropylidene]methyl} adenine
  • (Z)-2-amino-6-chloro-9-{[2,2-bis-(hydroxy-methyl)cyclopropylidene]methyl} purine

Uniqueness

2-amino-9-[(Z)-[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one is unique due to its specific structure, which allows it to effectively inhibit viral replication. Its cyclopropylidene moiety provides stability and enhances its binding affinity to viral enzymes, making it more effective compared to other similar compounds .

Properties

IUPAC Name

2-amino-9-[[2,2-bis(hydroxymethyl)cyclopropylidene]methyl]-1H-purin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N5O3/c12-10-14-8-7(9(19)15-10)13-5-16(8)2-6-1-11(6,3-17)4-18/h2,5,17-18H,1,3-4H2,(H3,12,14,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUNHOKTIVSFRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CN2C=NC3=C2N=C(NC3=O)N)C1(CO)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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